

In-Depth Technical Guide: 2,2-Difluoropent-4-enoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,2-difluoropent-4-enoic Acid**

Cat. No.: **B1249098**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

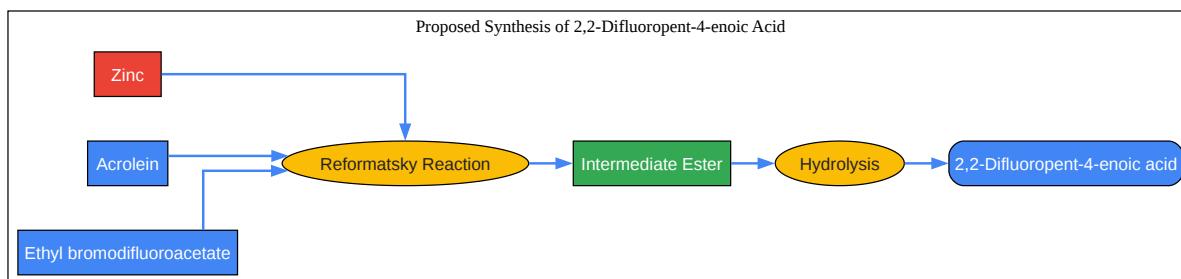
Introduction

2,2-Difluoropent-4-enoic acid is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The introduction of gem-difluoro groups into bioactive molecules can significantly alter their metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and predicted spectral data for **2,2-difluoropent-4-enoic acid**, offering a valuable resource for researchers interested in the synthesis and application of this and structurally related compounds.

Chemical and Physical Properties

A summary of the key quantitative data for **2,2-difluoropent-4-enoic acid** is presented in Table 1.

Property	Value	Source
Molecular Weight	136.10 g/mol	[1]
Molecular Formula	C5H6F2O2	[1]
CAS Number	55039-89-9	[1]
Physical Form	Liquid	
Hazards	Corrosive, Irritant	[1]


Proposed Synthesis

While a specific experimental protocol for the synthesis of **2,2-difluoropent-4-enoic acid** is not readily available in the published literature, a plausible route can be proposed based on the well-established Reformatsky reaction. This reaction involves the treatment of an α -haloester with zinc to form an organozinc intermediate, which then reacts with a carbonyl compound. For the synthesis of the target molecule, ethyl bromodifluoroacetate would be the key starting material.

Proposed Experimental Protocol: Synthesis via Reformatsky Reaction

- Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust (1.2 equivalents). Activate the zinc by stirring with 1 M hydrochloric acid, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.
- Reaction Setup: To the activated zinc, add anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
- Formation of the Reformatsky Reagent: A solution of ethyl bromodifluoroacetate (1.0 equivalent) and acrolein (1.1 equivalents) in anhydrous THF is added dropwise to the zinc suspension. The reaction mixture is gently heated to initiate the reaction, which is typically indicated by a color change and a gentle reflux.

- Reaction Progression: After the initial exothermic reaction subsides, the mixture is heated at reflux for an additional 2-3 hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
- Hydrolysis: The crude ester is then hydrolyzed to the carboxylic acid by refluxing with a solution of lithium hydroxide in a mixture of THF and water. After hydrolysis is complete (monitored by TLC), the THF is removed under reduced pressure, and the aqueous solution is acidified with 1 M hydrochloric acid.
- Purification: The product, **2,2-difluoropent-4-enoic acid**, is then extracted with ethyl acetate. The combined organic extracts are dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the final product. Further purification can be achieved by column chromatography on silica gel.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **2,2-difluoropent-4-enoic acid**.

Spectroscopic Characterization (Predicted)

As experimental spectral data for **2,2-difluoropent-4-enoic acid** are not available, the following are predicted values based on the chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

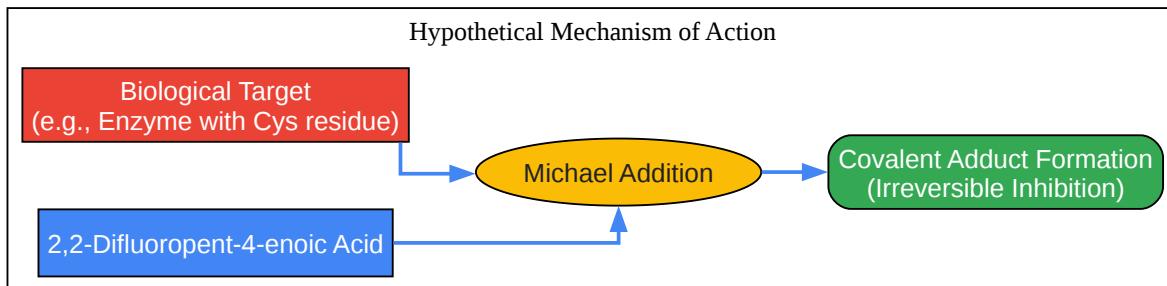
4.1.1. ^1H NMR Spectroscopy

- Experimental Protocol: A sample of **2,2-difluoropent-4-enoic acid** would be dissolved in deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The ^1H NMR spectrum would be recorded on a 400 MHz spectrometer.
- Predicted Spectrum:
 - δ 10.0-12.0 (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid.
 - δ 5.8-6.0 (m, 1H): This multiplet is assigned to the vinylic proton ($-\text{CH}=\text{CH}_2$).
 - δ 5.2-5.4 (m, 2H): These multiplets correspond to the terminal vinylic protons ($=\text{CH}_2$).
 - δ 2.8-3.0 (m, 2H): This multiplet is assigned to the allylic protons ($-\text{CH}_2-\text{CF}_2-$).

4.1.2. ^{13}C NMR Spectroscopy

- Experimental Protocol: The ^{13}C NMR spectrum would be recorded on the same instrument as the ^1H NMR, operating at a frequency of 100 MHz. The sample would be dissolved in CDCl_3 .
- Predicted Spectrum:
 - δ 170-175 (t, $\text{J}_{\text{C-F}} \approx 25-30$ Hz): This triplet corresponds to the carbonyl carbon of the carboxylic acid, showing coupling to the two adjacent fluorine atoms.

- δ 130-135 (t, JC-F \approx 20-25 Hz): This triplet is assigned to the carbon atom of the difluoromethylene group (-CF₂-).
- δ 125-130 (s): This singlet corresponds to the vinylic carbon (-CH=).
- δ 120-125 (s): This singlet is assigned to the terminal vinylic carbon (=CH₂).
- δ 35-40 (t, JC-F \approx 5-10 Hz): This triplet corresponds to the allylic carbon (-CH₂-), showing coupling to the geminal fluorine atoms.


Mass Spectrometry (MS)

- Experimental Protocol: A mass spectrum would be obtained using an electrospray ionization (ESI) source in negative ion mode, coupled to a time-of-flight (TOF) mass analyzer. The sample would be dissolved in a mixture of acetonitrile and water.
- Predicted Spectrum:
 - [M-H]⁻ at m/z 135.02: This would be the deprotonated molecular ion.
 - [M-HF-H]⁻ at m/z 115.02: Loss of a molecule of hydrogen fluoride.
 - [M-CO₂H]⁻ at m/z 91.04: Loss of the carboxyl group.

Potential Biological Activity and Applications in Drug Development

While no specific biological activities of **2,2-difluoropent-4-enoic acid** have been reported, its structural features suggest potential for applications in drug development. The α,α -difluoro- β,γ -unsaturated carboxylic acid moiety is a bioisostere for various functional groups and can influence the pharmacokinetic and pharmacodynamic properties of a molecule.

The vinyl group can participate in Michael additions with nucleophilic residues in biological targets, potentially leading to irreversible inhibition. The gem-difluoro group at the α -position can enhance the electrophilicity of the β -carbon, making it more susceptible to nucleophilic attack. This could be a desirable feature for the design of covalent inhibitors targeting specific enzymes.

[Click to download full resolution via product page](#)

Caption: Hypothetical covalent inhibition mechanism.

Conclusion

2,2-Difluoropent-4-enoic acid represents an intriguing building block for the synthesis of novel therapeutic agents and functional materials. While experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis and characterization based on established chemical principles. Further research into the biological activities of this and related compounds is warranted to explore their full potential in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2-Difluoro-4-pentenoic acid | C5H6F2O2 | CID 11954656 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2,2-Difluoropent-4-enoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1249098#molecular-weight-of-2-2-difluoropent-4-enoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com